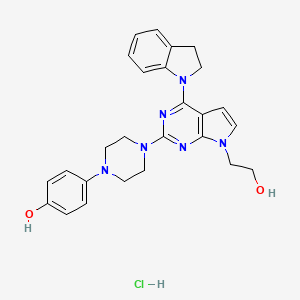
PI3K-IN-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of PI3K-IN-23 involves several steps, starting with the preparation of the (E)-9-oxooctadec-10-en-12-ynoic acid analogue. The synthetic route typically includes the following steps:
Formation of the alkyne: This involves the coupling of an appropriate alkyne precursor with a suitable halide under palladium-catalyzed conditions.
Oxidation: The alkyne is then oxidized to form the corresponding ketone.
Analyse Des Réactions Chimiques
PI3K-IN-23 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The alkyne and alkene groups in this compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for hydrogenation, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
PI3K-IN-23 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: this compound is studied for its potential to inhibit the PI3K pathway, which is often over-activated in various cancers.
Metabolic Studies: Due to its ability to promote glucose uptake, this compound is used in studies related to diabetes and metabolic disorders.
Cell Signaling: The compound is also used to investigate the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell growth, survival, and proliferation.
Mécanisme D'action
PI3K-IN-23 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase (PI3K). The PI3K pathway is involved in various cellular processes, including cell growth, survival, and metabolism. By inhibiting PI3K, this compound disrupts these processes, leading to reduced cell proliferation and increased cell death in cancer cells . The molecular targets of this compound include the catalytic subunits of PI3K, which are crucial for its kinase activity .
Comparaison Avec Des Composés Similaires
PI3K-IN-23 is unique compared to other PI3K inhibitors due to its specific structure and mechanism of action. Similar compounds include:
Idelalisib: A PI3K delta-specific inhibitor used in the treatment of certain B cell malignancies.
Copanlisib: A pan-class I PI3K inhibitor used in the treatment of various cancers.
Alpelisib: A PI3K alpha-specific inhibitor used in the treatment of advanced breast cancer.
These compounds share a common target but differ in their selectivity and clinical applications, highlighting the uniqueness of this compound in its specific inhibitory effects and potential therapeutic applications .
Propriétés
Formule moléculaire |
C24H33NO4S |
|---|---|
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
(E)-N-(benzenesulfonyl)-9-oxooctadec-10-en-12-ynamide |
InChI |
InChI=1S/C24H33NO4S/c1-2-3-4-5-6-8-12-17-22(26)18-13-9-7-10-16-21-24(27)25-30(28,29)23-19-14-11-15-20-23/h11-12,14-15,17,19-20H,2-5,7,9-10,13,16,18,21H2,1H3,(H,25,27)/b17-12+ |
Clé InChI |
WZYQEHSEROGBLX-SFQUDFHCSA-N |
SMILES isomérique |
CCCCCC#C/C=C/C(=O)CCCCCCCC(=O)NS(=O)(=O)C1=CC=CC=C1 |
SMILES canonique |
CCCCCC#CC=CC(=O)CCCCCCCC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


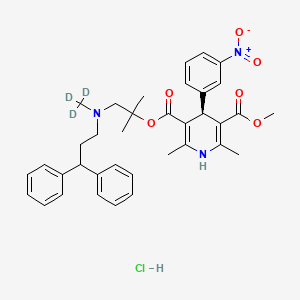
![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)
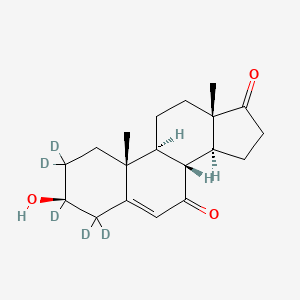
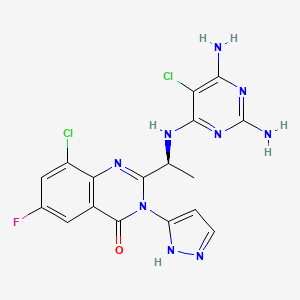
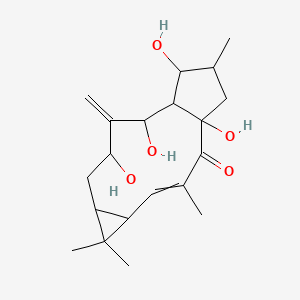
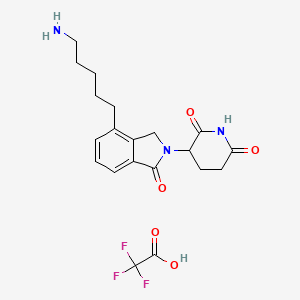
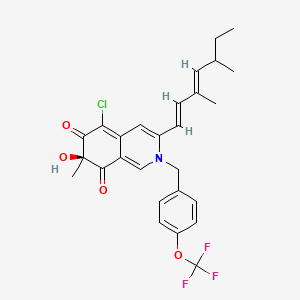
![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)

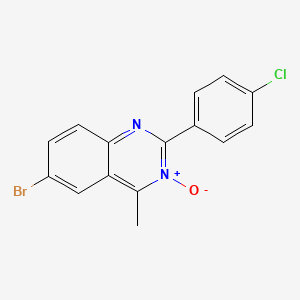
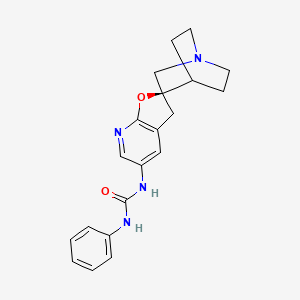
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)

